
thromboxane A2
Übersicht
Beschreibung
Thromboxane A2 is a biologically active metabolite of arachidonic acid, formed by the action of this compound synthase on prostaglandin endoperoxide. It plays a crucial role in hemostasis by stimulating the activation of new platelets and increasing platelet aggregation . This compound is a potent prothrombotic agent, contributing to various cardiovascular diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Thromboxan A2 wird aus Arachidonsäure über den Cyclooxygenase-Weg synthetisiert. Das wichtige Zwischenprodukt, Prostaglandin H2, wird durch Thromboxan-A2-Synthase in Thromboxan A2 umgewandelt . Dieser Prozess beinhaltet die sequentielle Wirkung von drei Enzymen: Phospholipase A2, Cyclooxygenase-1 (COX-1) oder Cyclooxygenase-2 (COX-2) und Thromboxan-A2-Synthase .
Industrielle Produktionsmethoden: Die industrielle Produktion von Thromboxan A2 beinhaltet typischerweise die Extraktion und Reinigung von Arachidonsäure aus biologischen Quellen, gefolgt von der enzymatischen Umwandlung in Thromboxan A2. Der Prozess ist so optimiert, dass eine hohe Ausbeute und Reinheit gewährleistet ist, wobei häufig fortschrittliche chromatographische Techniken zur Trennung und Reinigung eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen: Thromboxan A2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist in wässrigen Lösungen sehr instabil, wobei es spontan zu dem biologisch inaktiven Thromboxan B2 hydrolysiert .
Häufige Reagenzien und Bedingungen: Die Synthese von Thromboxan A2 beinhaltet häufige Reagenzien wie Arachidonsäure und Enzyme wie Cyclooxygenase und Thromboxan-A2-Synthase. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wobei bestimmte pH- und Temperaturanforderungen die Enzymaktivität gewährleisten .
Hauptprodukte: Das Hauptprodukt der Thromboxan-A2-Synthese ist Thromboxan B2, das durch die nicht-enzymatische Hydrolyse von Thromboxan A2 gebildet wird. Diese Umwandlung ist schnell, mit einer Halbwertszeit von etwa 30 Sekunden .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Role in Hemostasis and Thrombosis
Thromboxane A2 is primarily known for its role in platelet activation and aggregation. It is synthesized from arachidonic acid via cyclooxygenase enzymes and subsequently promotes vasoconstriction and thrombus formation. TXA2 receptor antagonists are being explored as potential antithrombotic agents to prevent cardiovascular events such as myocardial infarction and stroke. For instance, the antagonist SQ29548 has shown promise in reducing ischemic damage in animal models by inhibiting TXA2 receptor activation .
Clinical Studies
Clinical studies have demonstrated that increased TXA2 biosynthesis correlates with conditions like cerebral infarction, suggesting that TXA2 could serve as a biomarker for stroke risk . Moreover, specific genetic variants of the TXA2 receptor have been linked to altered platelet function, highlighting the potential for personalized medicine approaches targeting TXA2 signaling pathways .
Inflammation and Immune Response
Involvement in Inflammatory Diseases
TXA2 is implicated in various inflammatory conditions due to its ability to modulate immune responses. Research indicates that TXA2 signaling enhances the activation of microglia/macrophages following ischemic injury, contributing to neuroinflammation . Additionally, it has been shown to facilitate platelet adhesion to tumor cells, promoting metastasis through P-selectin-mediated mechanisms .
Therapeutic Targeting
Given its role in inflammation, TXA2 receptors are being investigated as therapeutic targets for conditions such as asthma and rheumatoid arthritis. The modulation of TXA2 signaling could potentially alleviate excessive inflammatory responses and improve patient outcomes.
Cancer Research
Tumor Progression and Metastasis
Recent studies have highlighted the role of TXA2 in cancer biology. TXA2 signaling has been associated with enhanced tumor cell motility, invasion, and resistance to therapy. For example, upregulation of TXA2 receptors has been linked to poor prognosis in various cancers, including breast and lung cancer .
Mechanistic Insights
TXA2 influences the tumor microenvironment by modulating angiogenesis and immune evasion. It affects extracellular matrix stiffness and immune cell infiltration, thereby facilitating tumor growth and metastasis . Targeting TXA2 signaling may offer a novel adjunctive therapy for cancer treatment.
Pulmonary Applications
Role in Pulmonary Hypertension
TXA2 plays a significant role in maintaining pulmonary vascular tone. Its dysregulation is implicated in pulmonary arterial hypertension (PAH), where elevated levels of TXA2 contribute to vascular remodeling and increased pulmonary artery pressure .
Potential Therapeutics
Pharmacological agents that inhibit TXA2 synthesis or block its receptors are being explored as treatments for PAH. By reducing TXA2 activity, these therapies aim to alleviate symptoms and improve hemodynamic parameters in affected patients.
Research Methodologies
Case Studies and Experimental Models
Numerous experimental models have been employed to study the effects of TXA2. For instance:
- In vitro studies using human platelets have demonstrated the effects of various TXA2 analogs on platelet aggregation.
- Animal models have been utilized to assess the impact of TXA2 receptor antagonists on ischemic brain injury and tumor metastasis.
The following table summarizes key findings from recent studies:
Wirkmechanismus
Thromboxane A2 exerts its effects by binding to the thromboxane prostanoid receptor on the surface of platelets, endothelial cells, macrophages, and monocytes . This binding triggers a cascade of intracellular signaling pathways that lead to platelet activation, aggregation, and vasoconstriction . The primary molecular targets include the thromboxane prostanoid receptor and various downstream signaling molecules involved in platelet activation .
Vergleich Mit ähnlichen Verbindungen
Thromboxan A2 gehört zur Prostaglandin-Familie, zu der auch andere Verbindungen wie Prostaglandin E2 und Prostacyclin gehören.
Prostaglandin E2: Prostaglandin E2 ist an Entzündungs- und Schmerzsignalen beteiligt, während Thromboxan A2 in erster Linie die Plättchenaggregation und Vasokonstriktion fördert .
Prostacyclin: Prostacyclin hingegen wirkt Thromboxan A2 entgegen, da es die Plättchenaggregation hemmt und eine Vasodilatation bewirkt . Dieses Gleichgewicht zwischen Thromboxan A2 und Prostacyclin ist entscheidend für die Aufrechterhaltung der Gefäßhomöostase .
Einzigartigkeit: Die Einzigartigkeit von Thromboxan A2 liegt in seinen starken prothrombotischen Eigenschaften und seiner Rolle bei Herz-Kreislauf-Erkrankungen. Seine schnelle Hydrolyse zu Thromboxan B2 und seine spezifischen Rezeptorinteraktionen unterscheiden es von anderen Eicosanoiden .
Schlussfolgerung
Thromboxan A2 ist eine wichtige Verbindung bei der Regulation der Hämostase und der Plättchenfunktion. Seine Synthese, chemischen Reaktionen und Wirkmechanismen haben bedeutende Auswirkungen auf die wissenschaftliche Forschung und die Medizin. Das Verständnis von Thromboxan A2 und seinen Wechselwirkungen mit ähnlichen Verbindungen liefert wertvolle Einblicke in die Entwicklung therapeutischer Strategien für Herz-Kreislauf-Erkrankungen und andere Erkrankungen, die mit der Plättchenaggregation verbunden sind.
Biologische Aktivität
Thromboxane A2 (TxA2) is a potent lipid mediator that plays crucial roles in various physiological and pathological processes, particularly in hemostasis, inflammation, and cancer progression. This article explores the biological activity of TxA2, focusing on its mechanisms of action, receptor interactions, and implications in disease states.
Overview of this compound
TxA2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and thromboxane synthase (TXAS). It is characterized by its short half-life (approximately 30 seconds) and rapid conversion to the inactive metabolite thromboxane B2 (TxB2) in aqueous solutions . TxA2 primarily exerts its effects via the thromboxane prostanoid receptor (TP), a G protein-coupled receptor (GPCR) that mediates various intracellular signaling pathways.
Receptor Activation
TxA2 binds to the TP receptor, which exists in two isoforms: TPα and TPβ. The activation of these receptors leads to several downstream effects, including:
- Platelet Aggregation : TxA2 is a potent inducer of platelet aggregation, acting as a positive feedback mechanism during hemostatic responses. Upon platelet activation by other agonists (e.g., thrombin), TxA2 enhances the recruitment and activation of additional platelets .
- Vasoconstriction : TxA2 promotes vascular smooth muscle contraction, contributing to increased vascular resistance and blood pressure .
- Cellular Signaling : The TP receptor activates various signaling pathways, including the Hippo pathway, which has implications in cell proliferation and survival .
Thrombotic Disorders
TxA2 is critically involved in thrombosis. Elevated levels of TxA2 have been associated with conditions such as myocardial infarction and stroke. Its role as a platelet agonist makes it a target for antithrombotic therapies, including aspirin, which inhibits COX enzymes to reduce TxA2 synthesis .
Cancer Progression
Recent studies indicate that TxA2 signaling may promote tumor growth and metastasis. In breast cancer models, inhibition of TxA2 biosynthesis has been shown to suppress tumorigenesis and metastasis . The expression of TXAS is often elevated in malignant tissues, suggesting a potential role in cancer biology.
Inflammatory Responses
TxA2 is involved in inflammatory processes, influencing leukocyte adhesion and migration. Its elevated levels have been observed in conditions such as asthma and COVID-19, where it correlates with disease severity .
Case Studies
- Breast Cancer : A study demonstrated that targeting the TxA2 pathway effectively inhibited mammary tumor growth in preclinical models. This finding highlights the potential for therapeutic strategies aimed at modulating TxA2 signaling in cancer treatment .
- COVID-19 : Research indicated that patients with severe COVID-19 exhibited significantly increased serum levels of TxA2 compared to controls. This elevation was correlated with markers of inflammation and may contribute to the hypercoagulable state seen in severe cases .
Data Tables
Biological Activity | Mechanism | Clinical Implications |
---|---|---|
Platelet Aggregation | Positive feedback on platelet activation | Myocardial infarction, stroke |
Vasoconstriction | Smooth muscle contraction | Hypertension |
Tumor Growth | Enhanced proliferation and invasion | Breast cancer progression |
Inflammation | Leukocyte recruitment | Asthma exacerbation |
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBHJFQCNUKMA-SCKDECHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317452 | |
Record name | Thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thromboxane A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57576-52-0 | |
Record name | Thromboxane A2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thromboxane A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THROMBOXANE A2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thromboxane A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.